molecular formula C21H45NO B14244188 3-(Hexadecyloxy)-N,N-dimethylpropan-1-amine CAS No. 496840-78-9

3-(Hexadecyloxy)-N,N-dimethylpropan-1-amine

Katalognummer: B14244188
CAS-Nummer: 496840-78-9
Molekulargewicht: 327.6 g/mol
InChI-Schlüssel: XBONULTVANIITL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Hexadecyloxy)-N,N-dimethylpropan-1-amine is a chemical compound known for its unique structure and properties. It is an organic compound that features a long hexadecyloxy chain attached to a dimethylpropan-1-amine backbone. This compound is of interest in various fields due to its amphiphilic nature, which allows it to interact with both hydrophilic and hydrophobic environments.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Hexadecyloxy)-N,N-dimethylpropan-1-amine typically involves the reaction of hexadecanol with N,N-dimethylpropan-1-amine under specific conditions. The process begins with the conversion of hexadecanol to hexadecyloxy chloride, which is then reacted with N,N-dimethylpropan-1-amine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions: 3-(Hexadecyloxy)-N,N-dimethylpropan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert it into amines or alcohols.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce primary or secondary amines.

Wissenschaftliche Forschungsanwendungen

3-(Hexadecyloxy)-N,N-dimethylpropan-1-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a surfactant and emulsifying agent due to its amphiphilic nature.

    Biology: The compound is employed in the preparation of vesicles and liposomes for drug delivery systems.

    Industry: The compound is utilized in the production of cosmetics and personal care products.

Wirkmechanismus

The mechanism of action of 3-(Hexadecyloxy)-N,N-dimethylpropan-1-amine involves its interaction with biological membranes. The long hydrophobic chain allows it to embed within lipid bilayers, while the hydrophilic amine group interacts with the aqueous environment. This dual interaction can disrupt membrane integrity, making it useful in drug delivery and antimicrobial applications.

Vergleich Mit ähnlichen Verbindungen

    N,N-Dimethylpropan-1-amine: Lacks the long hydrophobic chain, making it less effective as a surfactant.

    Hexadecyloxyethanol: Contains a similar hydrophobic chain but lacks the amine group, limiting its interaction with biological membranes.

Uniqueness: 3-(Hexadecyloxy)-N,N-dimethylpropan-1-amine is unique due to its combination of a long hydrophobic chain and a hydrophilic amine group. This structure imparts it with superior surfactant properties and the ability to interact with both hydrophilic and hydrophobic environments, making it versatile in various applications.

Eigenschaften

CAS-Nummer

496840-78-9

Molekularformel

C21H45NO

Molekulargewicht

327.6 g/mol

IUPAC-Name

3-hexadecoxy-N,N-dimethylpropan-1-amine

InChI

InChI=1S/C21H45NO/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-23-21-18-19-22(2)3/h4-21H2,1-3H3

InChI-Schlüssel

XBONULTVANIITL-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCCCCCCCCOCCCN(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.